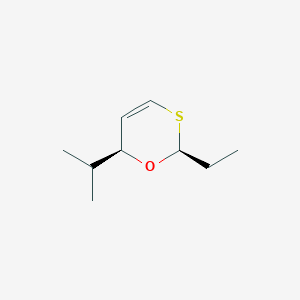
1,4-Butanediol dimethylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanediol dimethylacrylate is a cross-linking methacrylic monomer used in dental-composite materials, sealants, prostheses, and more . It is a colorless liquid and can be used as a monomer for resins and a crosslinking agent for UV curable coatings and polymers used in contact lenses .
Synthesis Analysis
1,4-Butanediol dimethylacrylate can be synthesized from succinic acid (SA). The first step involves the esterification of SA with methanol to yield 100% dimethyl succinate (DMS) over phosphotungstic acid. The second step involves a one-pot chemoselective hydrogenation of DMS to BDO with a 91.2% yield over Cu 1 Fe 1 Al 0.5 in a segmented temperature-controlled manner . Another method involves the reaction of 85.59g of methacrylic acid with 28g of 1,4-butanediol .Molecular Structure Analysis
The molecular formula of 1,4-Butanediol dimethylacrylate is C12H18O4 . Its molecular weight is 226.27 . The linear formula is [H2C=C(CH3)CO2CH2CH2-]2 .Chemical Reactions Analysis
1,4-Butanediol (1,4-BDO) undergoes dehydrogenation over the copper surface to give 4-hydroxybutanal, followed by hemiacetylation and subsequent dehydrogenation to give γ-butyrolactone (GBL) as the selective product .Physical And Chemical Properties Analysis
1,4-Butanediol dimethylacrylate is a non-flammable liquid with a low volatility and a moderate solubility in water . It has a refractive index of 1.456 , a boiling point of 132-134 °C/4 mmHg , and a density of 1.023 g/mL at 25 °C .Safety and Hazards
1,4-Butanediol dimethylacrylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause an allergic skin reaction . Protective measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
1,4-Butanediol dimethylacrylate is an important component in the production of dental-composite materials, sealants, and prostheses . It serves as an excellent replacement for styrene in composite resin, functioning as an adhesion promoter . As the demand for these products continues to grow, the use of 1,4-Butanediol dimethylacrylate is expected to increase as well.
Propriétés
Numéro CAS |
148390-75-4 |
|---|---|
Formule moléculaire |
C7H14N2O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1176149.png)
